[3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone
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Overview
Description
2-(4-Chlorobenzoyl)-6-(2-methylpropyl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with a 4-chlorobenzoyl group and a 2-methylpropyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(4-chlorobenzoyl)-6-(2-methylpropyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step synthetic routesThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Chemical Reactions Analysis
2-(4-Chlorobenzoyl)-6-(2-methylpropyl)thieno[2,3-b]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring are replaced by other functional groups.
Scientific Research Applications
2-(4-Chlorobenzoyl)-6-(2-methylpropyl)thieno[2,3-b]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzoyl)-6-(2-methylpropyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Chlorobenzoyl)-6-(2-methylpropyl)thieno[2,3-b]pyridin-3-amine can be compared with other thienopyridine derivatives, such as:
Benzo[4,5]thieno[2,3-b]pyridine: Known for its use in high-efficiency green and blue phosphorescent organic light-emitting diodes.
Thieno[2,3-b]pyridine: A versatile scaffold in medicinal chemistry, often explored for its pharmacological properties.
Properties
Molecular Formula |
C18H17ClN2OS |
---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C18H17ClN2OS/c1-10(2)9-13-7-8-14-15(20)17(23-18(14)21-13)16(22)11-3-5-12(19)6-4-11/h3-8,10H,9,20H2,1-2H3 |
InChI Key |
IKHFPSDUPGZUPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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